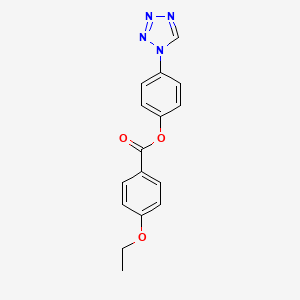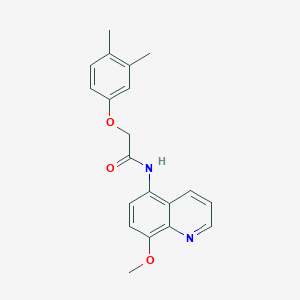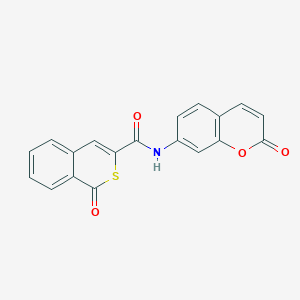![molecular formula C18H19ClN2O5S2 B11335414 Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11335414.png)
Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the piperidine and thiophene sulfonyl groups. Common synthetic routes include:
Formation of the Benzoate Core: This step involves the esterification of 4-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.
Formation of Piperidine Amide: The amine is then reacted with 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and amine or alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxylic acid share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide.
Uniqueness
Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene sulfonyl and piperidine amide groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C18H19ClN2O5S2 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-26-18(23)13-4-5-14(19)15(11-13)20-17(22)12-6-8-21(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,20,22) |
Clave InChI |
MOQDYAACAHAICH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335332.png)
![5-[(4-chlorophenyl)carbonyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11335335.png)

![1-butyl-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11335345.png)
![1-(3-methoxyphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335349.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide](/img/structure/B11335351.png)
![1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335356.png)
![2-(2-methylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11335364.png)
![5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335371.png)
![N-(4-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335377.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11335385.png)

![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335390.png)
